molecular formula C13H17FN4O2S B2826130 N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide CAS No. 2128725-08-4

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide

Cat. No. B2826130
CAS RN: 2128725-08-4
M. Wt: 312.36
InChI Key: FVLTZZVHUFJOHQ-UHFFFAOYSA-N
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Description

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide, also known as BAY 61-3606, is a selective inhibitor of the protein tyrosine kinase Syk. Syk is involved in the signaling pathway of various immune cells, including B cells and mast cells. BAY 61-3606 has been widely studied for its potential use in the treatment of autoimmune diseases, allergies, and cancers.

Mechanism of Action

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 works by inhibiting the activity of Syk, a protein tyrosine kinase that plays a key role in the signaling pathway of immune cells. By blocking Syk, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 prevents the activation of immune cells and reduces inflammation. In cancer cells, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 inhibits the growth and survival of cells by disrupting the signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been shown to have a number of biochemical and physiological effects. In immune cells, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 inhibits the activation of various signaling pathways, including the B cell receptor and Fc receptor signaling pathways. This leads to reduced production of cytokines and chemokines, which are involved in the inflammatory response. In cancer cells, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has several advantages for use in lab experiments. It is a highly selective inhibitor of Syk, which reduces the risk of off-target effects. Additionally, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has some limitations in lab experiments. It is not a reversible inhibitor, which limits its use in kinetic studies. Additionally, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has poor solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606. One area of interest is the development of more potent and selective Syk inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 for different therapeutic applications. Finally, there is potential for the use of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.

Synthesis Methods

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 can be synthesized through a multi-step process starting with 2-fluoropyridine-3-sulfonamide. The first step involves the reaction of 2-fluoropyridine-3-sulfonamide with 1-bromo-2-methylbutane to form N-(1-butan-2-yl)-2-fluoropyridine-3-sulfonamide. This intermediate is then reacted with 5-methylpyrazole-4-boronic acid in the presence of a palladium catalyst to yield N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606.

Scientific Research Applications

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in animal models of autoimmune diseases and allergies. Additionally, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy.

properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O2S/c1-4-9(2)18-10(3)11(8-16-18)17-21(19,20)12-6-5-7-15-13(12)14/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLTZZVHUFJOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=C(N=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide

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